MX69-102

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

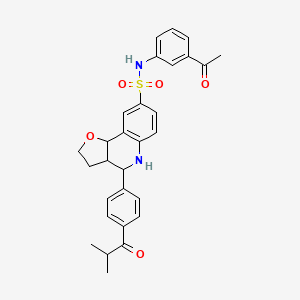

C29H30N2O5S |

|---|---|

分子量 |

518.6 g/mol |

IUPAC名 |

N-(3-acetylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide |

InChI |

InChI=1S/C29H30N2O5S/c1-17(2)28(33)20-9-7-19(8-10-20)27-24-13-14-36-29(24)25-16-23(11-12-26(25)30-27)37(34,35)31-22-6-4-5-21(15-22)18(3)32/h4-12,15-17,24,27,29-31H,13-14H2,1-3H3 |

InChIキー |

UGXBYZCGWVTKDZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=CC=CC(=C5)C(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MX69-102

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MX69-102 is a novel small-molecule inhibitor demonstrating significant potential in oncology, primarily through its targeted disruption of the MDM2-p53 axis. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in drug development.

Core Mechanism of Action: Dual Inhibition of MDM2 and XIAP

This compound is an analog of the parent compound MX69, engineered for enhanced activity.[1] Its primary mechanism of action is the induction of MDM2 protein degradation.[1] By binding to the C-terminal RING domain of MDM2, this compound prevents the interaction of MDM2 with the p53 tumor suppressor protein.[1] This leads to the stabilization and activation of p53, a critical regulator of cell cycle arrest and apoptosis.[2][3]

Furthermore, research on the parent compound, MX69, has revealed a dual-inhibitory role. In addition to promoting MDM2 degradation, it also inhibits the X-linked inhibitor of apoptosis protein (XIAP).[4] This dual action of reactivating a key tumor suppressor (p53) and inhibiting a critical apoptosis inhibitor (XIAP) results in a potent pro-apoptotic effect in cancer cells that overexpress MDM2.[1][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic effects in various MDM2-overexpressing acute lymphoblastic leukemia (ALL) cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound in ALL Cell Lines

| Cell Line | p53 Status | MDM2 Expression | IC50 (µM) |

| EU-1 | Wild-Type | High | ~0.2 |

| EU-3 | Wild-Type | High | ~0.2 |

| Reh | Wild-Type | High | ~0.2 |

| Sup-B13 | Wild-Type | High | ~0.2 |

| EU-8 | Null | Low | > 10 |

Data extracted from Liu T, et al. Cancer Lett. 2024.[3]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome |

| SCID Mice | MDM2-overexpressing ALL (EU-1 cells) | 20 mg/kg/day | Significant inhibition of tumor growth |

Data extracted from Liu T, et al. Cancer Lett. 2024.[2]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures and the descriptions provided in the cited literature.

Western Blot Analysis for Protein Expression

This protocol is for the detection of changes in protein levels of MDM2, p53, and downstream targets of p53.

-

Cell Culture and Treatment: Culture MDM2-overexpressing cancer cells (e.g., EU-1) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MDM2, p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Colony Formation Assay for Cytotoxicity

This assay assesses the long-term cytotoxic effect of this compound.

-

Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 7-14 days, replacing the media with fresh drug-containing media every 3-4 days.

-

Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically defined as >50 cells) in each well.

In Vivo Xenograft Study

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.

-

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 MDM2-overexpressing cancer cells (e.g., EU-1) into the flank of each mouse.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) daily or on a specified schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical experimental workflow for evaluating a compound like this compound.

Concluding Remarks

This compound represents a promising therapeutic candidate that targets the core dependency of certain cancers on the MDM2-p53 pathway. Its dual mechanism of inducing MDM2 degradation and inhibiting XIAP provides a robust rationale for its potent anti-tumor activity. The preclinical data summarized in this guide highlight its efficacy in relevant cancer models. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as potential resistance mechanisms, will be crucial for its clinical development. As of the writing of this document, no clinical trials for this compound have been publicly registered.

References

- 1. Profile | Faculty | UTHSC [uthsc.edu]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

The Downstream Signaling of MX69-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX69-102 is a novel small-molecule inhibitor that potently induces the degradation of the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor.[1][2] By promoting the self-ubiquitination and subsequent proteasomal degradation of MDM2, this compound leads to the stabilization and activation of p53.[2] This, in turn, initiates a downstream signaling cascade culminating in cell cycle arrest and apoptosis in cancer cells, particularly those that overexpress MDM2.[1][2] Furthermore, evidence suggests that the parent compound, MX69, also modulates the X-linked inhibitor of apoptosis protein (XIAP), adding another layer to its anti-cancer activity. This technical guide provides an in-depth overview of the downstream signaling of this compound, including quantitative data on its cellular effects, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound is an analog of the previously identified compound MX69, which was discovered to bind to the C-terminal RING domain of MDM2.[2] This interaction is crucial as the RING domain is responsible for the E3 ubiquitin ligase activity of MDM2. By binding to this domain, this compound induces a conformational change that promotes the self-ubiquitination of MDM2, marking it for degradation by the proteasome.[2]

The degradation of MDM2 has two major downstream consequences:

-

p53 Activation: Under normal physiological conditions, MDM2 keeps p53 levels low by targeting it for ubiquitination and proteasomal degradation. The depletion of MDM2 by this compound disrupts this process, leading to the accumulation and activation of p53.[1][2] Activated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis.

-

Inhibition of XIAP: The parent compound, MX69, has been shown to inhibit the translation of XIAP mRNA. While the precise mechanism for this compound is still under investigation, it is plausible that it retains this activity. XIAP is an endogenous inhibitor of caspases, key executioners of apoptosis. By reducing XIAP levels, this compound can lower the threshold for apoptosis induction.

Downstream Signaling Pathway

The downstream signaling cascade initiated by this compound is centered around the activation of the p53 pathway. A diagrammatic representation of this pathway is provided below.

Caption: Downstream signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDM2-overexpressing ALL | Acute Lymphoblastic Leukemia | ~0.2 | [2] |

Table 2: Effect of this compound on Protein Expression

| Cell Line | Treatment | Target Protein | Change in Expression | Reference |

| MDM2-overexpressing ALL | This compound | MDM2 | Decrease | [2] |

| MDM2-overexpressing ALL | This compound | p53 | Increase | [2] |

| MDM2-overexpressing ALL | This compound | p21 | Increase | [2] |

| MDM2-overexpressing ALL | This compound | XIAP | Decrease | [2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream signaling of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This protocol is used to quantify the changes in protein expression levels following treatment with this compound.

Caption: A standard workflow for Western blot analysis.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic agent for cancers with MDM2 overexpression. Its mechanism of action, centered on the degradation of MDM2 and subsequent activation of the p53 tumor suppressor pathway, provides a clear rationale for its potent anti-cancer effects. The dual action on both MDM2 and potentially XIAP may offer a synergistic approach to inducing apoptosis in tumor cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MX69-102 p53 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small-molecule compound MX69-102 and its mechanism of action in activating the p53 tumor suppressor pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the MDM2/p53 axis. Unlike traditional inhibitors that prevent the p53-MDM2 interaction, this compound functions as an MDM2 degrader.[1][2] By inducing the degradation of the MDM2 protein, this compound alleviates the negative regulation of p53.[1][2] This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes, ultimately resulting in cancer cell apoptosis.[1]

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[3] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor survival.[5][6] By promoting the degradation of MDM2, this compound effectively restores the tumor-suppressive functions of p53.[2] Additionally, the activation of p53 by this compound has been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Cell Lines | Value | Reference |

| IC50 | MDM2-overexpressing Acute Lymphoblastic Leukemia (ALL) | ~ 0.2 µM | [2] |

| Activity Increase | Compared to parent compound MX69 | ~ 38-fold | [2] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated p53 activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are representative protocols based on standard laboratory techniques.

Cell Viability Assay (WST-1 or MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified period (e.g., 72 or 96 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for p53 Pathway Proteins

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MDM2, p53, p21, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers that overexpress MDM2.[2] Its novel mechanism of inducing MDM2 degradation leads to robust activation of the p53 pathway and subsequent apoptosis in cancer cells, with minimal effects on normal cells.[2] The preclinical data, particularly its potent low-micromolar activity in ALL cell lines, supports its further development as a targeted anticancer agent.[2] Future research should focus on elucidating the precise molecular interactions governing this compound-induced MDM2 degradation and expanding its evaluation in a broader range of cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MX69-102 and MDM2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of MX69-102, a novel small-molecule inhibitor that induces the degradation of the E3 ubiquitin ligase MDM2. Overexpression of MDM2 is a key survival mechanism in various cancers, primarily through its negative regulation of the p53 tumor suppressor. This compound represents a promising therapeutic strategy by eliminating MDM2 protein, leading to the reactivation of p53 and subsequent apoptosis in cancer cells. This document details the mechanism of action, quantitative efficacy, experimental protocols for its evaluation, and key signaling pathways involved.

Mechanism of Action

This compound is a derivative of the compound MX69, which was identified as a binder to the C-terminal RING domain of MDM2.[1] By engaging the RING domain, this compound induces the self-ubiquitination of MDM2, targeting it for proteasomal degradation.[1][2] This elimination of MDM2 protein disrupts the MDM2-p53 negative feedback loop.[3] Consequently, the p53 tumor suppressor protein is stabilized and accumulates in the nucleus, where it can act as a transcription factor.[3][4] Activated p53 upregulates the expression of its target genes, including those involved in cell cycle arrest and apoptosis, leading to potent anti-tumor effects in cancer cells with wild-type p53 that overexpress MDM2.[3][4] Additionally, the degradation of MDM2 leads to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), further contributing to the pro-apoptotic effect.[3]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data

This compound has demonstrated significantly enhanced potency compared to its parent compound, MX69. The following tables summarize the available quantitative data for this compound's activity in MDM2-overexpressing acute lymphoblastic leukemia (ALL) cell lines.

Table 1: In Vitro Efficacy of this compound

| Compound | Target Cell Lines | IC50 Value (µM) | Fold Increase in Activity (vs. MX69) | Reference |

| This compound | MDM2-overexpressing ALL cell lines | ~0.2 | ~38-fold | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound. These protocols are based on standard laboratory procedures and the available information on this compound and related compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in leukemia cell lines.

Materials:

-

MDM2-overexpressing leukemia cell lines (e.g., EU-1)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is for detecting changes in protein levels of MDM2, p53, and downstream targets.

Materials:

-

Leukemia cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

SCID mice

-

MDM2-overexpressing ALL cells (e.g., EU-1)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5-10 x 10^6 ALL cells (resuspended in PBS, optionally with Matrigel) into the flank of SCID mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule and concentration. Administer vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

MDM2 Ubiquitination Assay

This protocol is to confirm that this compound induces MDM2 self-ubiquitination.

Materials:

-

Leukemia cells

-

Plasmids for HA-tagged ubiquitin and MDM2 (if needed for overexpression)

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-MDM2 antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-HA or anti-ubiquitin antibody for western blotting

Procedure:

-

Transfect cells with HA-ubiquitin plasmid if necessary.

-

Treat the cells with this compound for a specified time.

-

Add MG132 for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in Co-IP buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Immunoprecipitate endogenous MDM2 using an anti-MDM2 antibody and protein A/G beads.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes by boiling in Laemmli buffer.

-

Analyze the eluates by western blotting using an anti-HA or anti-ubiquitin antibody to detect ubiquitinated MDM2.

Mandatory Visualizations

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's anti-cancer effects.

Conclusion

This compound is a potent inducer of MDM2 degradation, demonstrating significant preclinical efficacy in MDM2-overexpressing cancers such as acute lymphoblastic leukemia. Its mechanism of action, involving the restoration of p53 function, positions it as a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MDM2-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MX69-102: A Novel MDM2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX69-102 is a potent and selective small-molecule inhibitor of the MDM2/p53 axis, functioning as a molecular degrader of the MDM2 oncoprotein. By inducing the degradation of MDM2, this compound facilitates the reactivation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Structure and Properties

This compound is a structural analog of the parent compound MX69, modified to exhibit enhanced MDM2-targeting activity.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Furo[3,2-c]quinoline-8-sulfonamide, N-(3-acetylphenyl)-2,3,3a,4,5,9b-hexahydro-4-[4-(2-methyl-1-oxopropyl)phenyl]- | [2] |

| CAS Number | 2925583-17-9 | [2][3][4] |

| Molecular Formula | C29H30N2O5S | [2] |

| Molecular Weight | 518.62 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Mechanism of Action

This compound exerts its anticancer effects by inducing the degradation of the MDM2 protein.[1] MDM2 is a primary negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.

This compound is reported to bind to the C-terminal RING domain of MDM2, which is crucial for its E3 ubiquitin ligase activity.[1] This interaction is thought to induce a conformational change in MDM2, leading to its auto-ubiquitination and degradation. The resulting decrease in cellular MDM2 levels leads to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, such as p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Furthermore, the degradation of MDM2 by this compound also leads to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP).[1][5] This dual action of reactivating p53 and inhibiting a key anti-apoptotic protein contributes to the potent cytotoxic effects of this compound in cancer cells.

Signaling Pathway

Caption: Mechanism of action of this compound in the MDM2-p53 signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for this compound.

In Vitro Cytotoxicity Assay

This protocol details the determination of the cytotoxic effects of this compound on acute lymphoblastic leukemia (ALL) cell lines using a water-soluble tetrazolium salt (WST) assay.

Table 2: In Vitro Cytotoxicity Protocol

| Step | Procedure |

| 1. Cell Culture | Culture MDM2-overexpressing ALL cell lines (e.g., EU-1) in appropriate media. |

| 2. Cell Seeding | Seed cells in 96-well microtiter plates at a suitable density. |

| 3. Compound Treatment | Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 48 hours. Include a vehicle control (DMSO). |

| 4. WST Assay | Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C. |

| 5. Data Acquisition | Measure the absorbance at 450 nm using a microplate reader. |

| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. |

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a xenograft mouse model of MDM2-overexpressing ALL.

Table 3: In Vivo Xenograft Protocol

| Step | Procedure |

| 1. Animal Model | Use immunodeficient mice (e.g., SCID mice). |

| 2. Tumor Inoculation | Subcutaneously inject MDM2-overexpressing human ALL cells (e.g., EU-1) into the flank of the mice. |

| 3. Tumor Growth | Allow tumors to reach a palpable size (e.g., 100-150 mm³). |

| 4. Treatment | Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily for a specified duration. |

| 5. Monitoring | Monitor tumor volume and body weight regularly. |

| 6. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study. |

| 7. Analysis | Excise tumors for further analysis (e.g., immunohistochemistry for p53 and MDM2). |

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related MDM2 inhibitors, a plausible synthetic approach would likely involve a multi-step synthesis. The core structure might be assembled through established organic chemistry reactions, followed by the introduction of the specific side chains that characterize this compound. The synthesis of its parent compound, MX69, and other analogs often involves the construction of a central heterocyclic scaffold, followed by functionalization to introduce the necessary pharmacophoric elements for MDM2 binding and degradation induction.

Quantitative Data Summary

Table 4: Biological Activity of this compound

| Assay | Cell Line(s) | Result | Reference |

| In Vitro Cytotoxicity (IC50) | MDM2-overexpressing ALL cell lines | ~0.2 µM | [1] |

| In Vivo Efficacy | EU-1 xenograft in SCID mice | Effective inhibition of tumor growth | [1] |

Conclusion

This compound is a promising MDM2 degrader with potent in vitro and in vivo anticancer activity against MDM2-overexpressing cancers, particularly acute lymphoblastic leukemia. Its unique mechanism of action, involving the degradation of MDM2 and subsequent reactivation of p53 and inhibition of XIAP, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 2925583-17-9 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

MX69-102: A Novel MDM2 Degrader for Acute Lymphoblastic Leukemia

A Technical Overview for Drug Development Professionals

Abstract

MX69-102 is a novel, potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2][3] Developed as a structural analog of the dual MDM2/XIAP inhibitor MX69, this compound induces the degradation of MDM2, leading to the reactivation of the p53 tumor suppressor pathway and subsequent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its significant cytotoxic effects against MDM2-overexpressing acute lymphoblastic leukemia (ALL) cells, both in vitro and in vivo, with minimal toxicity to normal cells and tissues.[1] This whitepaper provides a comprehensive technical guide to the discovery and preclinical development of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Introduction: Targeting the MDM2-p53 Axis

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers where p53 remains wild-type, its function is often abrogated by the overexpression of its primary negative regulator, MDM2.[1][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities.[1][3] Overexpression of MDM2 is a known driver of oncogenesis and is associated with poor prognosis in various malignancies, including acute lymphoblastic leukemia (ALL).[3] Therefore, inhibition of the MDM2-p53 interaction to restore p53 function represents a promising therapeutic strategy.

This compound emerges from a research program focused on developing potent and specific MDM2 degraders. Unlike traditional inhibitors that merely block the p53-binding pocket of MDM2, this compound is designed to promote the complete degradation of the MDM2 protein, offering a potentially more sustained and profound activation of p53 signaling.

Discovery and Optimization

This compound was developed through structural modifications of the lead compound, MX69.[1][3] MX69 was initially identified as a dual inhibitor that binds to the C-terminal RING domain of MDM2, disrupting its interaction with the XIAP IRES mRNA. This dual-action mechanism leads to both MDM2 degradation and inhibition of XIAP translation, a key anti-apoptotic protein.

The optimization program leading to this compound focused on enhancing the MDM2-targeting activity of the MX69 scaffold.[1][3] This resulted in a compound with significantly improved potency in inducing apoptosis in MDM2-overexpressing cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action that involves the degradation of MDM2 and subsequent reactivation of p53. This process also leads to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP).

The proposed signaling pathway for this compound is as follows:

-

MDM2 Binding: this compound binds to the C-terminal RING domain of the MDM2 protein.[1][3]

-

MDM2 Degradation: This binding event induces the degradation of the MDM2 protein.

-

p53 Activation: The degradation of MDM2 liberates p53 from negative regulation, leading to its accumulation and activation.[1][2][3]

-

XIAP Inhibition: The disruption of the MDM2-XIAP IRES mRNA interaction inhibits the translation of the anti-apoptotic protein XIAP.[3]

-

Apoptosis Induction: The combination of p53 activation and XIAP inhibition triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2][3]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent cytotoxic and apoptotic effects in a panel of MDM2-overexpressing acute lymphoblastic leukemia (ALL) cell lines.[1][3]

| Cell Line | Description | IC50 (µM) | Reference |

| Multiple ALL cell lines | MDM2-overexpressing | ~0.2 | [1][3] |

Table 1: In Vitro Potency of this compound in MDM2-Overexpressing ALL Cell Lines.

Compared to its parent compound, MX69, this compound exhibited an approximately 38-fold increase in activity.[1][3]

In Vivo Activity

The anti-tumor efficacy of this compound was evaluated in a xenograft model using severe combined immunodeficient (SCID) mice bearing human MDM2-overexpressing ALL tumors.[1][3] Treatment with this compound resulted in effective inhibition of tumor growth.[1][3]

Safety and Tolerability

A key advantage of this compound is its favorable safety profile observed in preclinical studies. The compound showed minimal or no inhibitory effect on normal human hematopoiesis in vitro.[1][3] Furthermore, in vivo studies in animal models demonstrated that this compound was very well tolerated.[1][3]

Experimental Protocols

Cell Viability Assay

-

Cell Lines: A panel of MDM2-overexpressing ALL cell lines.

-

Method: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Reagent: A tetrazolium-based reagent (e.g., MTS or MTT) is added to each well.

-

Detection: The absorbance is measured at the appropriate wavelength to determine the number of viable cells.

-

Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Degradation

-

Cell Treatment: ALL cells are treated with this compound at various concentrations and for different time points.

-

Lysis: Cells are lysed, and protein concentrations are determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin).

-

Detection: HRP-conjugated secondary antibodies and an ECL substrate are used for chemiluminescent detection.

-

Analysis: Band intensities are quantified to determine the extent of MDM2 degradation and p53 accumulation.

In Vivo Xenograft Study

-

Animal Model: Severe combined immunodeficient (SCID) mice.

-

Cell Implantation: MDM2-overexpressing ALL cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.

-

Monitoring: Tumor volume and animal body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry).

Development Status and Future Directions

This compound is currently in the preclinical stage of development.[1][3] The strong anti-leukemic activity and favorable safety profile make it a promising candidate for further investigation as a novel therapeutic agent for refractory or MDM2-overexpressing ALL.[1][3]

Future studies will likely focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

In-depth toxicology studies to establish a safe dose for first-in-human trials.

-

Evaluation of efficacy in a broader range of hematological and solid tumor models with MDM2 overexpression.

-

IND-enabling studies to support the initiation of clinical trials.

As of the latest available information, no clinical trials for this compound have been registered.

Conclusion

This compound represents a significant advancement in the development of MDM2-targeted therapies. Its unique mechanism of inducing MDM2 degradation, coupled with its potent and selective activity against MDM2-overexpressing ALL, positions it as a highly promising therapeutic candidate. The encouraging preclinical data warrant its continued development towards clinical evaluation for the treatment of patients with refractory ALL and potentially other cancers driven by MDM2 overexpression.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Cell Permeability and Intracellular Activity of MX69-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cell permeability and intracellular mechanism of action of MX69-102, a potent and selective small-molecule degrader of the MDM2 oncoprotein. While direct quantitative assays on cell membrane permeability are not extensively published, the profound intracellular effects and potent in vitro and in vivo efficacy of this compound serve as compelling evidence of its ability to cross the cell membrane and engage its intracellular target.

Core Concept: Inferred Cell Permeability through Biological Activity

This compound is designed to target the MDM2 protein, which is located within the cell. The compound's demonstrated ability to induce MDM2 degradation, reactivate the p53 tumor suppressor pathway, and trigger apoptosis in cancer cells at nanomolar concentrations is a strong indicator of its cell permeability.[1][2] The biological activity observed in numerous studies would be impossible without efficient cellular uptake.

Mechanism of Action: Evidence for Intracellular Target Engagement

This compound functions as a molecular degrader, specifically targeting the MDM2 protein for degradation. This leads to the stabilization and activation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis.[1][2] The reactivation of p53 in cancer cells that overexpress MDM2 is a key therapeutic strategy.[3][4]

The proposed signaling pathway for this compound's action is as follows:

Quantitative Data on Biological Activity

The potent biological activity of this compound in various cancer cell lines provides strong, albeit indirect, evidence for its cell permeability. The following table summarizes the reported in vitro efficacy of this compound.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDM2-overexpressing ALL | Acute Lymphoblastic Leukemia | IC50 | ~0.2 µM | [2] |

This low micromolar IC50 value indicates that this compound can effectively reach its intracellular target at concentrations that are readily achievable in experimental settings.

Experimental Protocols

While specific protocols for testing the cell permeability of this compound have not been published, its intracellular activity has been confirmed through various standard cell biology and biochemical assays. Below are generalized methodologies for assessing the effects of a cell-permeable compound like this compound.

Cell Viability and Apoptosis Assays

These assays are fundamental to determining the cytotoxic effects of a compound, which are a direct consequence of its intracellular activity.

a. WST-1 or MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Target Engagement and Pathway Activation

This technique is crucial for confirming that the compound is reaching its intracellular target and modulating the intended signaling pathway.

-

Treat cells with this compound for various durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical experimental workflow to confirm the intracellular activity of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Binding Affinity of MX69-102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of MX69-102, a novel small-molecule inhibitor of the MDM2-p53 interaction. This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.

Core Target Interaction and Mechanism of Action

This compound is a potent antagonist of the Murine Double Minute 2 (MDM2) protein. It is a structurally modified analog of its parent compound, MX69.[1] The primary mechanism of action of this compound involves its direct binding to the C-terminal RING domain of the MDM2 protein.[1][2] This interaction induces the degradation of MDM2, leading to the stabilization and activation of the p53 tumor suppressor protein.[3][4][5] The activation of p53 subsequently triggers downstream signaling cascades that result in cell cycle arrest and apoptosis in cancer cells overexpressing MDM2.[3][4][5] Notably, this compound also leads to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP).[1][2]

Quantitative Binding Affinity Data

While direct binding affinity constants (Kd or Ki) for this compound are not yet published, the available data for its parent compound, MX69, and the comparative activity of this compound provide a strong indication of its high affinity for MDM2.

| Compound | Target Domain | Binding Constant (Kd) | Method | Cell-based Activity (IC50) | Cell Line Context |

| MX69 | MDM2 RING | 2.34 µM | Fluorescent Titration Assay | ~7.6 µM | MDM2-overexpressing ALL cell lines |

| MX69 | MDM2 RING | 2.75 µM | Isothermal Titration Calorimetry (ITC) | Not Applicable | Not Applicable |

| This compound | MDM2 RING | Estimated to be ~38-fold lower than MX69 | Based on comparative IC50 values | ~0.2 µM | MDM2-overexpressing ALL cell lines |

Data for MX69 is sourced from a study by Gu et al.[3] The IC50 value for this compound and its comparative activity are reported in a study by Liu et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the binding affinity of small-molecule inhibitors like this compound to the MDM2 protein.

Fluorescence Polarization (FP) Assay

This assay is a common method to quantify the binding of a small fluorescently labeled probe to a larger protein and its displacement by a competitive inhibitor.[6][7][8]

Objective: To determine the inhibition constant (Ki) of a test compound for the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

A fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled p53 peptide)[6]

-

Test compound (e.g., this compound)

-

FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO)

-

384-well black, non-binding surface microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the FP assay buffer. Prepare a solution containing the MDM2 protein and the fluorescent p53 peptide probe at concentrations optimized for a stable FP signal.

-

Assay Setup: In a 384-well plate, add a fixed volume of the MDM2/probe solution to each well. Add varying concentrations of the test compound to the wells. Include control wells with only the probe (minimum polarization) and wells with the probe and MDM2 without the inhibitor (maximum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The inhibition of the p53-MDM2 interaction is determined by the decrease in the FP signal. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for MDM2.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[9][10][11][12]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of a test compound to MDM2.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 sensor chip)

-

Recombinant human MDM2 protein

-

Test compound (e.g., this compound)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Immobilization: Covalently immobilize the MDM2 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of the test compound in running buffer over the immobilized MDM2 surface. A reference flow cell without immobilized MDM2 should be used for background subtraction.

-

Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a test compound and MDM2.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human MDM2 protein

-

Test compound (e.g., this compound)

-

Dialysis buffer (ensure the buffer for the protein and the compound are identical to minimize heats of dilution)

Procedure:

-

Sample Preparation: Dialyze the MDM2 protein against the chosen buffer. Dissolve the test compound in the same dialysis buffer. Thoroughly degas both solutions.

-

ITC Experiment: Load the MDM2 solution into the sample cell of the calorimeter and the test compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the test compound into the MDM2 solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from these values.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound, leading to the degradation of MDM2 and subsequent activation of p53.

Caption: this compound binds to the MDM2 RING domain, inducing its degradation and activating p53.

Downstream p53 Signaling Pathway

Upon activation, p53 acts as a transcription factor, upregulating the expression of genes involved in apoptosis.

Caption: Activated p53 transcribes genes leading to cell cycle arrest and apoptosis.

Experimental Workflow for Binding Affinity Determination

The logical flow for determining and validating the binding affinity of a small molecule inhibitor is depicted below.

Caption: Workflow for characterizing a small molecule inhibitor's binding affinity.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Sensitive and simultaneous surface plasmon resonance detection of free and p53-bound MDM2 proteins from human sarcomas - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

MX69-102 in Acute Lymphoblastic Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lymphoblastic Leukemia (ALL) remains a challenging malignancy, particularly in cases of relapse or refractory disease. A significant subset of ALL cases, especially those with a poor prognosis, overexpress the Murine Double Minute 2 (MDM2) oncoprotein, which functions as a critical negative regulator of the p53 tumor suppressor. The targeted degradation of MDM2 presents a promising therapeutic strategy to reactivate p53 and induce apoptosis in these cancer cells. This document provides a detailed technical overview of MX69-102, a novel small-molecule MDM2 degrader, and its preclinical efficacy in MDM2-overexpressing ALL. This compound induces the degradation of MDM2, leading to p53 activation, inhibition of the X-linked inhibitor of apoptosis protein (XIAP), and potent anti-leukemic activity both in vitro and in vivo, with minimal toxicity to normal cells.

Introduction to MDM2 and its Role in ALL

The MDM2 oncogene is amplified or overexpressed in a variety of human cancers, including a subset of Acute Lymphoblastic Leukemia cases.[1][2] Elevated MDM2 protein levels contribute to cancer progression through both p53-dependent and p53-independent mechanisms.[1][2] In its p53-dependent role, MDM2 acts as an E3 ubiquitin ligase, targeting the p53 tumor suppressor for proteasomal degradation, thereby abrogating its tumor-suppressive functions such as cell cycle arrest and apoptosis. Additionally, MDM2 can promote cancer cell survival through p53-independent pathways, including the enhancement of XIAP translation.[1] Given its pivotal role in suppressing anti-cancer pathways, MDM2 has emerged as a key therapeutic target.

This compound is a novel small-molecule compound designed to induce the degradation of MDM2.[1][3] It is an analog of the parent compound MX69, which was identified for its ability to bind to the C-terminal RING domain of MDM2.[1] Structural modifications of MX69 led to the development of this compound, which exhibits significantly enhanced activity against MDM2-overexpressing ALL cells.[1]

Mechanism of Action of this compound

This compound functions as a potent MDM2 degrader. Its mechanism of action involves a multi-step process that ultimately leads to the activation of tumor suppressor pathways and the induction of apoptosis in cancer cells.

Induction of MDM2 Self-Ubiquitination and Degradation

This compound binds to the C-terminal RING domain of the MDM2 protein.[1] This interaction is believed to induce a conformational change in MDM2, promoting its self-ubiquitination and subsequent degradation by the proteasome. This degradation of MDM2 removes its inhibitory effect on p53.

Reactivation of p53 and Inhibition of XIAP

The degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein.[1][3] Activated p53 can then translocate to the nucleus and induce the transcription of its target genes, which are involved in cell cycle arrest and apoptosis. Furthermore, by targeting MDM2, this compound also leads to the inhibition of XIAP, a key anti-apoptotic protein.[1]

Preclinical Data

The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo preclinical models of MDM2-overexpressing ALL.

In Vitro Studies

This compound has demonstrated potent cytotoxic and apoptotic effects on a panel of MDM2-overexpressing ALL cell lines.[1]

Table 1: In Vitro Activity of this compound in MDM2-Overexpressing ALL Cell Lines

| Cell Line | p53 Status | MDM2 Expression | IC50 (µM) | Fold Increase in Activity (vs. MX69) |

| EU-1 | Wild-Type | Overexpressed | ~0.2 | ~38 |

| EU-3 | Wild-Type | Overexpressed | Not Specified | Not Specified |

| Reh | Wild-Type | Overexpressed | Not Specified | Not Specified |

| Sup-B13 | Wild-Type | Overexpressed | Not Specified | Not Specified |

Data sourced from Liu T, et al. Cancer Lett. 2024.[1]

In Vivo Studies

The in vivo efficacy of this compound was assessed in a xenograft model of human MDM2-overexpressing ALL in severe combined immunodeficient (SCID) mice.[1][3] Treatment with this compound resulted in effective inhibition of tumor growth.[1][3]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Outcome |

| SCID Mice | Xenografted human MDM2-overexpressing ALL | This compound | Effective inhibition of tumor growth |

Data sourced from Liu T, et al. Cancer Lett. 2024.[1][3]

Safety Profile

A crucial aspect of the preclinical evaluation of any new therapeutic agent is its safety profile. Studies have shown that this compound has minimal or no inhibitory effects on normal human hematopoiesis in vitro.[1] Furthermore, the compound was well-tolerated in vivo in animal models, suggesting a favorable therapeutic window.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following are representative methodologies for the key experiments conducted to evaluate this compound.

Cell Viability Assay

-

Cell Seeding: Plate ALL cells in 96-well plates at a density of 1 x 104 cells/well.

-

Treatment: Treat cells with increasing concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add a cell proliferation reagent (e.g., WST-1) to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated ALL cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, XIAP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject MDM2-overexpressing ALL cells into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Analysis: Compare tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

This compound is a promising novel MDM2 degrader with potent and selective activity against MDM2-overexpressing Acute Lymphoblastic Leukemia. Its ability to induce MDM2 degradation, reactivate p53, and inhibit XIAP provides a multi-pronged attack on leukemic cells. The favorable in vivo efficacy and safety profile in preclinical models warrant further development of this compound as a potential therapeutic agent for patients with refractory or MDM2-overexpressing ALL.[1] Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in combination with standard-of-care chemotherapies to explore potential synergistic effects.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Role of MX69-102 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MX69-102 is a novel small-molecule inhibitor that has demonstrated significant potential in cancer therapy through the targeted induction of apoptosis. Functioning as a potent MDM2 degrader, this compound disrupts the MDM2-p53 feedback loop, leading to the activation of the p53 tumor suppressor protein. Furthermore, evidence suggests a dual-inhibitory role for this compound, also targeting the X-linked inhibitor of apoptosis protein (XIAP), thereby promoting programmed cell death through multiple pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Mechanism of Action

This compound induces apoptosis primarily through the degradation of the MDM2 oncoprotein.[1][2] In many cancers, MDM2 is overexpressed and acts as a primary negative regulator of the p53 tumor suppressor.[1][2] MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively silencing its tumor-suppressing functions.

This compound intervenes by inducing the degradation of MDM2 itself.[1][2] This action removes the inhibitory pressure on p53, leading to its stabilization and accumulation within the cell. Activated p53 can then transcriptionally activate a suite of pro-apoptotic genes, initiating the intrinsic apoptotic pathway.

Adding to its efficacy, this compound is also identified as MDM2/XIAP-IN-3, indicating a dual-inhibitory effect on the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a potent caspase inhibitor, and its suppression by this compound further lowers the threshold for apoptosis induction.

Quantitative Data

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. A key parameter for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Cell Line Type | IC50 Value (µM) | Reference |

| MDM2-overexpressing Acute Lymphoblastic Leukemia (ALL) | ~0.2 | [1][2] |

Signaling Pathways

The signaling cascade initiated by this compound is multifaceted, converging on the activation of caspases and the execution of apoptosis. The primary pathways are visualized below.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces MDM2 degradation and inhibits XIAP, leading to p53 activation and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability and IC50 Determination

A common method to assess cell viability and determine the IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of key proteins in the apoptotic pathway, such as MDM2, p53, and XIAP.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS, then once in 1X binding buffer.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Workflow for Apoptosis Analysis

Caption: Workflow for the experimental analysis of this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells, particularly those with MDM2 overexpression. Its dual mechanism of action, involving both the degradation of MDM2 and the inhibition of XIAP, provides a robust strategy to reactivate the p53 tumor suppressor pathway and overcome cellular resistance to apoptosis. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MX69-102 (MDM-2/p53 Inhibitor)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MX69-102 is a potent and specific small-molecule inhibitor of the MDM-2/p53 interaction. It functions by inducing the degradation of the MDM2 oncoprotein, which in turn leads to the activation of the p53 tumor suppressor pathway.[1][2][3] This activation can result in cell cycle arrest and apoptosis in cancer cells that overexpress MDM2 and retain wild-type p53.[4] Preclinical studies have demonstrated its cytotoxic effects against MDM2-overexpressing acute lymphoblastic leukemia (ALL) cells, both in vitro and in vivo.[3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound.

Mechanism of Action

This compound binds to the C-terminal RING domain of MDM2, inducing its self-ubiquitination and subsequent proteasomal degradation.[3][4] The reduction in MDM2 levels prevents the ubiquitination and degradation of p53.[5] Consequently, stabilized p53 can translocate to the nucleus, activate target genes, and initiate downstream cellular processes such as apoptosis.[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in an MDM2-overexpressing acute lymphoblastic leukemia cell line.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | EU-1 | ~0.2 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

MDM2-overexpressing cancer cell line (e.g., EU-1) and a p53-null cell line for control.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

DMSO (for stock solution).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-